1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-9-10-20(17(2)12-16)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMFSLNQKWYOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Pfitzinger reaction, where isatin reacts with an arylamine in the presence of a base.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: This core structure can be formed by the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the quinoline moiety with the pyrazolo[3,4-d]pyrimidine core using a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or pyrazolo[3,4-d]pyrimidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyrazolo[3,4-d]pyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Pfitzinger Reaction | Isatin, Aryl amine |
| 2 | Cyclization | Hydrazine derivatives, β-ketoesters |
| 3 | Coupling | Quinoline moiety, Pyrazolo[3,4-d]pyrimidine core |
Biological Properties
Research indicates that 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one possesses several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It may interact with protein kinases or other enzymes critical for cellular functions.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases due to its diverse biological activities. It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
Coordination Chemistry
In coordination chemistry, it acts as a ligand to form complexes with metal ions. These complexes can exhibit unique properties useful for catalysis and material science.
Material Science
The compound is also investigated for its role in developing new materials and dyes due to its structural features and stability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this pyrazolo[3,4-d]pyrimidine exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study highlighted the compound's potential as a targeted therapy option.
Case Study 2: Antimicrobial Efficacy
Another research article investigated the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated that it could serve as a template for developing new antibiotics to combat resistant infections.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to the modulation of cellular pathways and biological responses.
Comparison with Similar Compounds
(i) Substituent-Driven Bioactivity
- The tetrahydroquinolinyl ethyl ketone group in the target compound distinguishes it from analogs with simpler alkyl or aryl substituents (e.g., methyl in Example 33 ). This moiety may enhance binding to hydrophobic pockets in kinase domains.
- Chromenone-containing analogs (e.g., Example 33 ) exhibit fluorinated aromatic systems, improving metabolic stability compared to the target compound’s dimethylphenyl group.
(iii) Physicochemical Properties
- Computational studies on chromeno-pyrimidines () suggest that introducing heteroatoms (e.g., sulfur in thiazolo analogs ) reduces LogP values compared to the target compound’s lipophilic tetrahydroquinoline group.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core with a dimethylphenyl group and a tetrahydroquinoline moiety that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the pyrazolo and pyrimidine frameworks. Recent methods have focused on optimizing yields and purity through various catalytic and non-catalytic processes. Notably, the incorporation of the tetrahydroquinoline moiety is crucial for enhancing the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds similar to this pyrazolopyrimidine exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A case study involving a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential antimicrobial properties. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effective inhibition of Staphylococcus aureus and Escherichia coli in vitro .
Neuroprotective Effects
Given the presence of the tetrahydroquinoline moiety, which is known for neuroprotective effects, studies are exploring its potential in treating neurodegenerative diseases. Research has indicated that related compounds can enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect pathways such as PI3K/Akt and MAPK/ERK which are critical in cell survival and growth.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Model Organism | Result (IC50/Activity) |
|---|---|---|---|
| Anticancer | Cell Proliferation | MDA-MB-231 (Breast Cancer) | IC50 ~ 5 µM |
| Antimicrobial | Zone of Inhibition | Staphylococcus aureus | Inhibition observed |
| Neuroprotective | Cognitive Function | Mouse Model | Significant improvement noted |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of substituted phenyl groups with pyrazolo-pyrimidine precursors. Key steps include:
- Nucleophilic substitution for introducing the tetrahydroquinoline moiety.
- Coupling reactions (e.g., amide or alkylation) to attach the 2,4-dimethylphenyl group.
Optimization strategies: - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling steps .
- Catalysts : Triethylamine or p-toluenesulfonic acid improves reaction rates and selectivity .
- Temperature control : Maintain 60–80°C for exothermic steps to avoid side products .
- Purity monitoring : Thin-layer chromatography (TLC) at intermediate stages ensures progress .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and core structure .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and stereochemistry .
Q. How can researchers assess the compound’s purity during synthesis?
- TLC analysis : Compare Rf values against standards at each reaction step .
- HPLC with UV detection : Quantify impurities using reverse-phase columns (C18) and acetonitrile/water gradients .
- Melting point determination : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity and purity .
Advanced Research Questions
Q. How can experimental designs elucidate the compound’s mechanism of action against biological targets?
- Target identification : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify binding affinities .
- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity .
- Competitive binding studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify target engagement .
- Computational docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, validated by mutagenesis studies .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Repeat experiments with logarithmic concentration ranges (e.g., 1 nM–100 µM) .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation in conflicting in vitro/in vivo results .
Q. What computational methods are effective for predicting the compound’s pharmacokinetics and toxicity?
- ADMET prediction : Tools like SwissADME or pkCSM estimate oral bioavailability, CYP450 interactions, and hERG liability .
- Molecular dynamics simulations : Analyze stability in lipid bilayers to predict membrane permeability .
- Quantum mechanical calculations : Assess reactive metabolites using Gaussian or COMSOL Multiphysics .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo-pyrimidine derivatives?
- Substituent variation : Modify the tetrahydroquinoline group to enhance selectivity (e.g., fluorophenyl for increased lipophilicity) .
- Scaffold hopping : Replace the pyrazolo-pyrimidine core with pyrido[1,2-a]pyrimidin-4-one to explore new binding motifs .
- Bioisosteric replacements : Substitute the 2-oxoethyl group with sulfonyl or carbamate moieties to improve metabolic stability .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Q. How can molecular docking predictions be experimentally validated?
- X-ray co-crystallography : Resolve ligand-target complexes to confirm predicted binding poses .
- Alanine scanning mutagenesis : Identify critical residues in the binding pocket .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy changes .
Q. What methodologies improve the compound’s metabolic stability for therapeutic use?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
